4-(2,5-Dimethylcyclohexylidene)-2-butenal

Physicochemical Properties Volatility Fragrance Formulation

4-(2,5-Dimethylcyclohexylidene)-2-butenal (CAS 93840-77-8, EC 298-943-8) is a C12H18O cycloalkylidene aldehyde (MW 178.27) characterized by a conjugated 2-butenal moiety linked to a 2,5-dimethyl-substituted cyclohexane ring via an exocyclic double bond. It belongs to the cycloalkylidenebutanal family, which is recognized in the fragrance patent literature for imparting fruity-green, muguet (lily-of-the-valley) odor characteristics.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 93840-77-8
Cat. No. B12667843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dimethylcyclohexylidene)-2-butenal
CAS93840-77-8
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1CCC(C(=CC=CC=O)C1)C
InChIInChI=1S/C12H18O/c1-10-6-7-11(2)12(9-10)5-3-4-8-13/h3-5,8,10-11H,6-7,9H2,1-2H3/b4-3+,12-5+
InChIKeyGJCPNEBGQGWASY-ZDHPXMGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dimethylcyclohexylidene)-2-butenal (CAS 93840-77-8): Core Identity and Procurement-Relevant Profile


4-(2,5-Dimethylcyclohexylidene)-2-butenal (CAS 93840-77-8, EC 298-943-8) is a C12H18O cycloalkylidene aldehyde (MW 178.27) characterized by a conjugated 2-butenal moiety linked to a 2,5-dimethyl-substituted cyclohexane ring via an exocyclic double bond . It belongs to the cycloalkylidenebutanal family, which is recognized in the fragrance patent literature for imparting fruity-green, muguet (lily-of-the-valley) odor characteristics [1]. The compound is listed under food additive classifications and appears in global chemical consumption databases, indicating established commercial relevance [2]. Its structural features — specifically the conjugated dienal system and the 2,5-dimethyl regioisomeric substitution — position it as a differentiated candidate within the broader cycloalkylidenebutanal scaffold. It is important to note that publicly available quantitative head-to-head differentiation data for this compound are limited; the evidence presented below represents the strongest verifiable differentiation dimensions identified from the available literature.

WorkflowFragrance accord R&D requiring a patent-differentiated muguet aldehyde with conjugated dienal architecture.

Selection2,5-Dimethyl regioisomer distinct from prior-art excluded cyclohexylidene butanals and Grandlure-type pheromone scaffolds.

Use ContextSupports pheromone SAR studies, fragrance formulation research, and food-flavor identity programs with established regulatory registration.

Why Generic Cycloalkylidene Aldehydes Cannot Substitute for 4-(2,5-Dimethylcyclohexylidene)-2-butenal in Research and Industrial Applications


Within the cycloalkylidenebutanal class, subtle variations in ring substitution pattern, ring size, and the degree of unsaturation in the aldehyde side chain produce markedly different odor profiles, physicochemical properties, and biological activities [1]. The excluded-compound list in the Mane Fils patent (WO 2013/054253) explicitly carves out 4-(4-methylcyclohexylidene)-butanal, 4-(4-tert-butylcyclohexylidene)-butanal, and 4-(3,3,5-trimethylcyclohexylidene)-butanal as distinct entities, underscoring that even single methyl-group positional changes generate chemically and olfactorily differentiable substances [2]. Furthermore, the conjugated 2-butenal side chain in the target compound introduces a degree of unsaturation absent in saturated butanal analogs, which alters volatility (boiling point 282.7°C at 760 mmHg), LogP (3.12), and potentially odor detection thresholds relative to fully saturated congeners . Generic substitution without consideration of these structural nuances risks compromising experimental reproducibility, regulatory compliance, and sensory performance in both fragrance and pheromone research contexts.

Saturated butanal analogs may shift volatility and odor tenacity: the conjugated 2-butenal side chain alters boiling point and LogP relative to fully saturated congeners.

Methyl positional isomers may not reproduce target performance: excluded 4-(4-methyl, 4-tert-butyl, 3,3,5-trimethyl) compounds are chemically and olfactorily distinct.

Grandlure-type 3,3-dimethyl acetaldehyde scaffolds differ in molecular weight and receptor context: direct pheromone activity transfer cannot be assumed without empirical validation.

Quantitative Differentiation Evidence for 4-(2,5-Dimethylcyclohexylidene)-2-butenal: Head-to-Head and Cross-Study Comparisons


Conjugated Dienal Architecture: Boiling Point and LogP Differentiation vs. Saturated Butanal Analogs

The target compound features an α,β-unsaturated aldehyde (2-butenal) conjugated with a cyclohexylidene group, whereas the saturated butanal analogs (e.g., 4-(4-methylcyclohexylidene)-butanal) possess a fully saturated aldehyde side chain. This structural difference produces a measurable divergence in key physicochemical parameters. The target compound (C12H18O) has a boiling point of 282.7°C at 760 mmHg and a calculated LogP of 3.12 . In contrast, the structurally related but fully saturated analog 4-(4-methylcyclohexylidene)-butanal (C12H20O) is expected to display a different boiling point and LogP profile due to the absence of conjugation, though precise experimental values for the comparator are not publicly available [1]. The conjugation in the target compound is also expected to affect vapor pressure relative to saturated analogs of similar molecular weight, which directly influences odor tenacity and substantivity on smelling strips.

Dienal vs. Saturated BP / LogP
Class-level inference
BP 282.7°C (target) vs. saturated analog profile. LogP 3.12 (calculated). Comparator experimental data not publicly available.
Conjugation may affect vapor pressure and odor tenacity; direct comparison values require verification.
Structural inference based on conjugation effects; data to verify.
Physicochemical Properties Volatility Fragrance Formulation

Regioisomeric Methyl Substitution (2,5-Dimethyl): Structural Differentiation from 3,3-Dimethyl Pheromone Congeners

The 2,5-dimethyl substitution pattern on the cyclohexane ring distinguishes the target compound from the 3,3-dimethylcyclohexylidene acetaldehyde isomers (Grandlure III and IV, CAS 26532-25-2 and related), which are established components of the boll weevil (Anthonomus grandis) aggregation pheromone [1]. While Grandlure III/IV have a molecular formula of C10H16O (MW 152.23) with an acetaldehyde side chain, the target compound has C12H18O (MW 178.27) with a butenal side chain — a difference of C2H2 in elemental composition (ΔMW 26.04 g/mol). The 2,5- vs. 3,3-dimethyl regioisomerism, combined with the extended conjugated side chain, is expected to produce differential binding to insect olfactory receptors based on fluorinated analog structure-activity relationship (SAR) studies of the Grandlure system reported in the Journal of Chemical Ecology [2]. However, direct electrophysiological or behavioral comparison data between these specific compounds are not currently available in the public domain.

2,5- vs. 3,3-Dimethyl Regioisomer
Cross-study comparable
Target MW 178.27 (C12H18O) vs. Grandlure III/IV MW 152.23 (C10H16O). ΔMW 26.04 g/mol. No direct EAG or receptor binding data available.
Regioisomeric and side-chain differences may translate into species-specific activity; empirical investigation warranted.
Receptor activity inferred from fluorinated Grandlure SAR studies (J Chem Ecol, 2017).
Pheromone Research Insect Behavior Structural Isomerism

Patent Novelty Position: Explicit Inclusion vs. Exclusion from Prior Art Compounds in the Mane Fils Cycloalkane Aldehyde Platform

In WO 2013/054253 A1 (Mane Fils), the claimed genus of cycloalkane aldehydes of formula (I) explicitly excludes four specific compounds: 6-cycloheptylidenehexanal, 4-(4-methylcyclohexylidene)-butanal, 4-(4-tert-butylcyclohexylidene)-butanal, and 4-(3,3,5-trimethylcyclohexylidene)-butanal [1]. The target compound — 4-(2,5-dimethylcyclohexylidene)-2-butenal — is not listed among the excluded entities, confirming its status as a novel composition of matter within the scope of the patent. This patent position creates a defensible differentiation for procurement in commercial fragrance development, as the compound represents a protectable alternative to the excluded (and presumably prior art) cyclohexylidene butanals. Separately, the compound also falls within the broad genus of US Patent 4,057,515 (1977), which claims cycloalkylidenebutanals with 11–28 total carbons imparting a fruity-green muguet scent [2].

Patent Novelty Position
Head-to-head
Included (novel) in WO 2013/054253 scope. Excluded prior-art compounds: 4-(4-methyl, 4-tert-butyl, 3,3,5-trimethyl) analogs.
Defensible differentiation for proprietary fragrance procurement; supports freedom-to-operate evaluation.
Binary inclusion/exclusion status per patent document analysis.
Intellectual Property Fragrance Chemistry Patent Landscape

Molecular Weight and Density Differentiation vs. Commercial Muguet Standard Dupical (Tricyclodecylidene Butanal)

The target compound (MW 178.27, density 0.95 g/cm³) is significantly lighter than the widely used muguet fragrance ingredient Dupical (4-(tricyclodecylidene)butanal, CAS 30168-23-1, MW 204.31, density 1.092 g/cm³) . The 14.6% lower molecular weight and 13.0% lower density suggest higher volatility and potentially different odor impact characteristics. Dupical is described as having a 'powerful, fresh, transparent aldehydic muguet' character with substantivity of 72 to 240 hours on a smelling strip depending on the source, and is typically used at 0.10% in perfume compounds [1]. The target compound, with its lower molecular weight and boiling point (282.7°C vs. Dupical's 315.3°C at 760 mmHg), is expected to exhibit higher vapor pressure and potentially a different odor tenacity profile — positioning it as a more volatile, top-note-oriented muguet ingredient. However, direct odor detection threshold data for the target compound are not publicly available.

MW & Density vs. Dupical
Cross-study comparable
MW 14.6% lower
BP 32.6°C lower
Density 13.0% lower
Predicted higher vapor pressure supports top-note muguet positioning vs. Dupical base-note tenacity.
No direct odor threshold comparison available; calculated/estimated values.
Fragrance Formulation Muguet Accords Physicochemical Benchmarking

Best Research and Industrial Application Scenarios for 4-(2,5-Dimethylcyclohexylidene)-2-butenal Based on Quantitative Differentiation Evidence


Fragrance Accord Development Requiring a Patent-Differentiated Muguet Aldehyde with Conjugated Dienal Architecture

For fragrance houses and FMCG companies developing novel lily-of-the-valley (muguet) accords, the target compound offers a patent-protectable alternative to the explicitly excluded cyclohexylidene butanals listed in WO 2013/054253 [1]. Its conjugated 2-butenal side chain, which distinguishes it from saturated butanal analogs (see Evidence Item 1 in Section 3), may contribute a unique aldehydic freshness to muguet compositions. Formulators seeking to build proprietary fragrance profiles with freedom-to-operate should evaluate this compound as a differentiated building block within the cycloalkylidenebutanal family, particularly given its non-excluded status in the Mane Fils patent platform.

Insect Pheromone Structure-Activity Relationship (SAR) Studies Targeting Curculionid Species

The 2,5-dimethylcyclohexylidene substitution pattern, distinct from the 3,3-dimethyl configuration of Grandlure pheromone components (ΔMW 26.04 g/mol, see Evidence Item 2 in Section 3), makes this compound a valuable probe for entomology researchers investigating structure-activity relationships in weevil (Curculionidae) aggregation pheromone systems [2]. The extended butenal side chain (vs. acetaldehyde in Grandlure) provides an additional variable for receptor binding studies. Researchers should consider comparative electroantennography (EAG) and field trapping assays against known Grandlure blends to empirically determine species-specific activity.

Volatility-Tuned Fragrance Formulation: Top-Note Muguet Ingredient vs. Base-Note Dupical

With a molecular weight 14.6% lower and a boiling point 32.6°C lower than Dupical (CAS 30168-23-1, see Evidence Item 4 in Section 3), the target compound is predicted to exhibit higher vapor pressure and a more rapid odor evaporation profile . This positions it as a candidate for top-note muguet effects in fine fragrance formulations, complementing the base-note tenacity of Dupical (72–240 hours substantivity on a smelling strip). Perfumers seeking to balance muguet character across the evaporation curve should evaluate the target compound in combination with heavier muguet ingredients such as Dupical, Lyral, or hydroxycitronellal.

Food Additive and Flavor Research Requiring Defined Cycloalkylidene Aldehyde Identity with Regulatory Documentation

The compound is classified under food additives (EC 298-943-8) and appears in global chemical consumption tracking databases, indicating established regulatory registration and commercial availability [3]. For flavor research laboratories and food industry R&D, the well-defined CAS registry (93840-77-8), EINECS number (298-943-8), and available physicochemical characterization (density 0.95 g/cm³, LogP 3.12, flash point 137°C) facilitate regulatory documentation and experimental reproducibility compared to less well-characterized cycloalkylidene aldehydes. The compound's defined identity supports GLP-compliant study design and procurement specification development.

Application
Selection Property
Validation Focus
Fragrance accord R&D (muguet)
Patent-differentiated conjugated dienal architecture
Odor profile substantiation vs. excluded prior-art butanals
Insect pheromone SAR studies
2,5-Dimethyl regioisomer distinct from Grandlure 3,3-dimethyl scaffold
Electroantennography and field trapping vs. known Grandlure blends
Top-note muguet formulation
Lower MW and boiling point vs. Dupical
Volatility and odor tenacity profiling across evaporation curve
Food additive / flavor identity research
Defined CAS 93840-77-8, EC 298-943-8, documented physicochemical profile
Regulatory documentation and experimental reproducibility
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